Bienvenue dans la boutique en ligne BenchChem!

MK-3697

Orexin receptor pharmacology Receptor selectivity Sleep neurobiology

MK-3697 is a highly selective orexin 2 receptor antagonist (OX2R Ki=0.95 nM; OX1R Ki=3,600 nM) engineered to overcome the acid stability and CYP3A4 TDI issues of earlier 2-SORAs like MK-1064. Its 3,600-fold selectivity avoids OX1R confounding, making it an essential tool for clean OX2R pharmacology, sleep architecture studies, and as a benchmark for next-gen insomnia therapeutics. Procure MK-3697 for reproducible, translatable preclinical results.

Molecular Formula C23H21N5O3S
Molecular Weight 447.5 g/mol
CAS No. 1224846-01-8
Cat. No. B609087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-3697
CAS1224846-01-8
SynonymsMK3697;  MK-3697;  MK 3697.
Molecular FormulaC23H21N5O3S
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4
InChIInChI=1S/C23H21N5O3S/c1-14-8-15(11-24-10-14)19-9-17(18(13-26-19)23-25-6-7-32-23)21(29)27-12-16-4-5-20(30-2)22(28-16)31-3/h4-11,13H,12H2,1-3H3,(H,27,29)
InChIKeyVSOUDUXMPUHJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-3697 (CAS 1224846-01-8): A Selective Orexin 2 Receptor Antagonist for Insomnia Research


MK-3697 is a potent, orally bioavailable, and highly selective orexin 2 receptor (OX2R) antagonist belonging to the isonicotinamide class of small molecules. It is a selective orexin 2 receptor antagonist (2-SORA) developed by Merck for the treatment of insomnia, advancing to Phase II clinical trials. MK-3697 exhibits sub-nanomolar affinity for the human OX2R (Ki = 0.95 nM) and high selectivity over the OX1R (Ki = 3,600 nM), a profile that distinguishes it from dual orexin receptor antagonists (DORAs) [1][2]. Its preclinical optimization focused on overcoming stability and drug-drug interaction liabilities observed in earlier 2-SORA candidates, resulting in improved acid stability and reduced CYP3A4 time-dependent inhibition (TDI) [3][4].

Why MK-3697 Cannot Be Readily Substituted by Other Orexin Antagonists


Orexin receptor antagonists are not functionally interchangeable. The pharmacological and toxicological profile of a candidate is critically determined by its receptor selectivity (OX2R vs. OX1R), its potential for metabolic drug-drug interactions (CYP3A4 TDI), and its stability in gastric pH conditions. MK-3697 was specifically engineered to address two key preclinical liabilities—low pH instability and CYP3A4 TDI—that were observed in its predecessor 2-SORA, MK-1064 [1]. Furthermore, its high selectivity for OX2R over OX1R (3,600-fold) differentiates it from DORAs like suvorexant (MK-4305) and even from other 2-SORAs, with potential implications for sleep architecture and side effect profiles [2]. Therefore, substituting MK-3697 with a generic 'orexin antagonist' risks introducing uncharacterized stability, selectivity, and drug-interaction variables that can confound experimental outcomes or derail development programs.

Quantitative Differentiation of MK-3697: A Head-to-Head Evidence Guide


Superior OX2R Selectivity Compared to Dual Orexin Receptor Antagonists (DORAs)

MK-3697 demonstrates exquisite selectivity for the orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R). Its OX1R Ki of 3,600 nM is substantially higher than its OX2R Ki of 1.1 nM, resulting in a selectivity ratio of >3,000-fold [1][2]. In stark contrast, the approved DORA suvorexant (MK-4305) exhibits similar potency at both receptors (OX1R Ki = 0.55 nM, OX2R Ki = 0.35 nM), translating to a selectivity ratio of only ~1.6-fold . This difference in selectivity profiles has direct implications for target engagement and potential off-target effects.

Orexin receptor pharmacology Receptor selectivity Sleep neurobiology Insomnia drug discovery

Overcoming Acid Instability: A Key Advantage Over the Predecessor 2-SORA MK-1064

A critical limitation of the earlier 2-SORA clinical candidate MK-1064 was its instability in low-pH environments, a property that threatened its oral bioavailability and formulation robustness. MK-3697 was specifically designed to overcome this liability [1]. The publication explicitly states that 'Two issues arose during preclinical profiling of MK-1064: stability in low pH media and moderate TDI of CYP3A4... optimization... resulted in the amelioration of both issues and the discovery of MK-3697' [2]. This represents a direct, engineered improvement over a close structural and mechanistic analog.

Drug stability Preclinical development Formulation science Gastrointestinal pH

Reduced CYP3A4 Time-Dependent Inhibition (TDI) Relative to MK-1064

The 2-SORA MK-1064 exhibited moderate time-dependent inhibition (TDI) of CYP3A4, a major drug-metabolizing enzyme, raising concerns about potential drug-drug interactions (DDIs) [1]. MK-3697 was optimized to mitigate this liability. The discovery paper explicitly notes that medicinal chemistry efforts 'focused on improvements in... time-dependent inhibition of CYP3A4' and that MK-3697 demonstrated 'improved... TDI profiles' [2]. While quantitative TDI parameters (e.g., kinact/KI) are not publicly available, the documented improvement over MK-1064 is a significant advancement in the compound's developability profile.

Drug-drug interactions Cytochrome P450 Hepatotoxicity Metabolic stability

Demonstrated In Vivo Sleep Efficacy in Preclinical Models

MK-3697 has demonstrated robust sleep-promoting effects in multiple preclinical species. In mice, a dose of 100 mg/kg decreased active awake time and increased both slow-wave sleep (SWS) and rapid eye movement (REM) sleep [1]. In dogs, MK-3697 decreased active awake time and increased phase II SWS [2]. The original discovery paper also notes 'excellent sleep efficacy across species' [3]. While direct comparator data for sleep efficacy against MK-1064 or DORAs in identical models are not published, the demonstrated efficacy across species supports its translational potential.

Polysomnography Sleep architecture In vivo pharmacology Translational medicine

Recommended Scientific and Industrial Applications for MK-3697


Investigating OX2R-Specific Signaling in Sleep-Wake Neurocircuitry

Researchers aiming to dissect the specific contributions of OX2R versus OX1R in sleep regulation and arousal should select MK-3697. Its >3,000-fold selectivity for OX2R over OX1R [1] provides a clean pharmacological tool, minimizing the confounding influence of OX1R blockade seen with dual antagonists like suvorexant. This enables more definitive conclusions in studies of sleep architecture, circadian rhythms, and orexin-mediated neural pathways.

Preclinical Development of Orexin-Based Therapeutics Requiring a Stable, Non-DDI Candidate

Organizations developing next-generation orexin antagonists can use MK-3697 as a benchmark or lead compound. Its engineered improvements in acid stability and reduced CYP3A4 TDI [2] over earlier 2-SORAs like MK-1064 address key developability hurdles. Procuring MK-3697 allows for direct comparative studies to validate new chemical entities against a well-characterized, advanced 2-SORA with a favorable preclinical profile.

Comparative Pharmacology Studies to Validate New OX2R Antagonists

MK-3697 serves as an ideal reference standard for in vitro and in vivo pharmacology studies. Its well-defined potency (OX2R Ki = 0.95 nM) and selectivity profile [3] provide a reliable benchmark for head-to-head comparisons. This is particularly valuable for academic labs and biotech companies characterizing novel OX2R antagonists or conducting SAR studies, ensuring that new compounds are assessed against a clinically relevant comparator.

Exploratory Studies on Orexin-2 Receptor Occupancy and Sleep Architecture

Given its high OX2R occupancy and low OX1R blockade in preclinical models , MK-3697 is uniquely suited for PET imaging studies (if radiolabeled) or for correlating OX2R occupancy with specific changes in sleep EEG. This can help establish translational PK/PD relationships and inform dosing strategies for OX2R-targeted therapies, an application where non-selective DORAs would confound the interpretation of receptor occupancy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-3697

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.